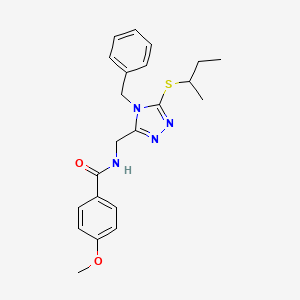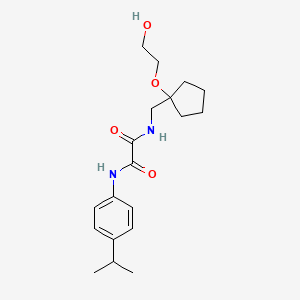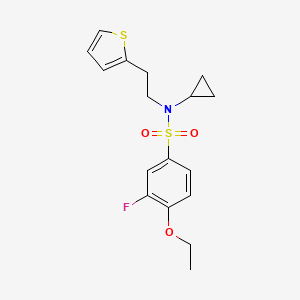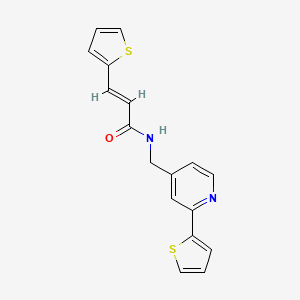
N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as BMT-047, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMT-047 belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.
Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer properties due to its ability to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP (X-linked inhibitor of apoptosis protein). By binding to XIAP, it promotes apoptosis (programmed cell death) in cancer cells, thereby suppressing tumor growth .
Proteolysis Targeting Chimeras (PROTACs)
The compound can be explored as a potential PROTAC, which induces ubiquitination of target proteins and leads to their proteasomal degradation. By recruiting E3 ligases, PROTACs can selectively degrade disease-related proteins. Investigating this compound’s efficacy in PROTAC-based therapies could yield novel treatment strategies .
Anti-Inflammatory Activity
Given its structural features, this compound may possess anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), to identify potential therapeutic applications in inflammatory diseases .
Neuroprotective Effects
The compound’s benzamide moiety suggests possible neuroprotective effects. Investigating its impact on neuronal survival, synaptic plasticity, and neuroinflammation could reveal insights into its potential use in neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .
Antifungal Activity
Triazole derivatives often exhibit antifungal properties. Researchers could assess the compound’s efficacy against fungal pathogens, potentially expanding the arsenal of antifungal agents .
Cardiovascular Applications
Considering the importance of apoptosis regulation in cardiovascular diseases, studying this compound’s impact on cardiomyocytes and vascular endothelial cells could uncover its potential in treating heart-related conditions .
Metabolic Disorders
Exploring the compound’s effects on metabolic pathways (e.g., glucose metabolism, lipid homeostasis) may reveal applications in managing metabolic disorders like diabetes or obesity .
Chemical Biology Tools
Researchers can use this compound as a chemical probe to investigate IAP biology, validate target engagement, and study cellular responses. Its unique structure makes it valuable for understanding cellular processes .
Mécanisme D'action
Target of Action
The primary target of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is the Inhibitor of Apoptosis Protein (IAP), particularly XIAP . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .
Mode of Action
N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide binds to IAP, particularly XIAP, inhibiting its activity . This inhibition leads to the induction of protein degradation .
Biochemical Pathways
It is known that the compound induces ubiquitination of target proteins and proteasome degradation by e3 ligase .
Pharmacokinetics
It is suggested that the compound has excellent drug efficacy onset, pharmacokinetics, solubilities, interactions with other drugs, safeties (toxicity), stabilities .
Result of Action
The result of the action of N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is the reduction of disease-related proteins through the induction of ubiquitination and proteasome degradation .
Action Environment
Propriétés
IUPAC Name |
N-[(4-benzyl-5-butan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-4-16(2)29-22-25-24-20(26(22)15-17-8-6-5-7-9-17)14-23-21(27)18-10-12-19(28-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKFWUTBLBGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)



![(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2524482.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)


![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)
![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)
